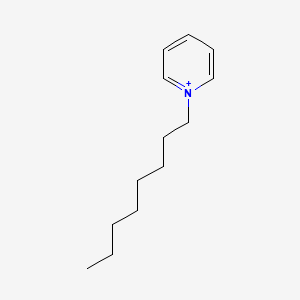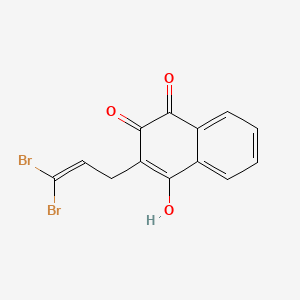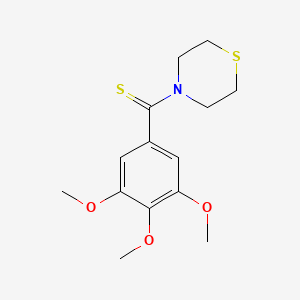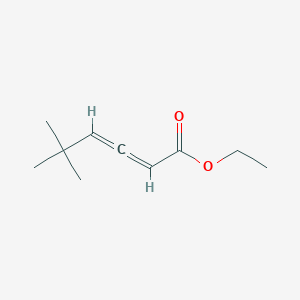
1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene typically involves multi-step organic reactions. The process often starts with the preparation of fluorene derivatives, followed by the introduction of fluorine atoms through halogenation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems ensures consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a wide range of functionalized fluorene compounds.
Applications De Recherche Scientifique
1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various substrates. Pathways involved in its mechanism of action include:
Molecular Binding: The compound can bind to specific proteins or enzymes, altering their activity.
Electron Transfer: Its structure allows for efficient electron transfer, which is crucial in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorene: A simpler compound with a similar core structure but lacking the additional fluorine atoms.
9-Fluorenone: An oxidized derivative of fluorene with different chemical properties.
1,2-Difluorobenzene: A compound with two fluorine atoms on a benzene ring, offering a simpler comparison.
Uniqueness
1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene stands out due to its multiple fluorine atoms and complex aromatic structure
Propriétés
Numéro CAS |
36323-50-9 |
|---|---|
Formule moléculaire |
C26H14F2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
1-fluoro-9-(1-fluorofluoren-9-ylidene)fluorene |
InChI |
InChI=1S/C26H14F2/c27-21-13-5-11-17-15-7-1-3-9-19(15)25(23(17)21)26-20-10-4-2-8-16(20)18-12-6-14-22(28)24(18)26/h1-14H |
Clé InChI |
QNNQSGAHWIIUPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=C4C5=CC=CC=C5C6=C4C(=CC=C6)F)C(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan](/img/structure/B14679959.png)





![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)

![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)

